rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate
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Overview
Description
rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[420]octane-5-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as amino acids or other nitrogen-containing compounds, followed by cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
- rac-tert-butyl (1R,6S)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
- rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Uniqueness
rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[420]octane-5-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl (1S,6S,8S)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-5-15-9-7(12)6-8(9)13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m0/s1 |
InChI Key |
LLUYFHKTFQINLM-CIUDSAMLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H]2[C@@H]1C[C@@H]2O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CC2O |
Origin of Product |
United States |
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